molecular formula C8H8I2O2 B189239 1,4-Diiodo-2,5-dimethoxybenzene CAS No. 51560-21-5

1,4-Diiodo-2,5-dimethoxybenzene

Cat. No. B189239
M. Wt: 389.96 g/mol
InChI Key: GLVOXVCTGAISRY-UHFFFAOYSA-N
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Patent
US07531547B2

Procedure details

1,4-Diiodo-2,5-dimethoxy-benzene (3.65 g, 9.36 mmol) was added to 100 mL of dichloromethane and stirred under nitrogen at ice bath temperature. Boron tribromide (10.3 mL, 10.3 mmol) was added dropwise, and the reaction mixture was stirred at ice bath temperature for 20 hours. The reaction was quenched by dropwise addition of methanol, and the reaction mixture was poured into water and extracted into dichloromethane. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure to give 2.86 g of 2,5-Diiodo-4-methoxy-phenol, MS (M+H)=377.
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([I:10])=[CH:4][C:3]=1[O:11]C.B(Br)(Br)Br>ClCCl>[I:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([I:10])=[CH:4][C:3]=1[OH:11]

Inputs

Step One
Name
Quantity
3.65 g
Type
reactant
Smiles
IC1=C(C=C(C(=C1)OC)I)OC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10.3 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Stirring
Type
CUSTOM
Details
stirred under nitrogen at ice bath temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at ice bath temperature for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by dropwise addition of methanol
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted into dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=C(C(=C1)OC)I)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.86 g
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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